(1R,2S)-2-(1,5-Dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine

LSD1 inhibitor cyclopropanamine SAR evidence gap

For LSD1 inhibitor programs, sourcing the correct stereoisomer is critical. The trans-(1R,2S) configuration is essential for FAD-adduct formation; the cis-diastereomer is inactive. This compound eliminates the risk of obtaining a biologically irrelevant isomer. - Defined (1R,2S) stereochemistry for reliable SAR & chiral assay development. - 1,5-Dimethylpyrazole regioisomer for interrogating LSD1 substrate pocket tolerance. - Primary amine handle enables rapid library synthesis via amide coupling or reductive amination.

Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
Cat. No. B13252605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S)-2-(1,5-Dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine
Molecular FormulaC8H13N3
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1C)C2CC2N
InChIInChI=1S/C8H13N3/c1-5-7(4-10-11(5)2)6-3-8(6)9/h4,6,8H,3,9H2,1-2H3/t6-,8+/m0/s1
InChIKeyIHWXVESOTKBSJR-POYBYMJQSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Identity and Structural Class


(1R,2S)-2-(1,5-Dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine (CAS 1808321-78-9; molecular formula C₈H₁₃N₃; MW 151.21) is a chiral, trans-configured cyclopropanamine derivative bearing a 1,5-dimethylpyrazole substituent. The compound belongs to the arylcyclopropylamine structural class that has been extensively explored as lysine-specific demethylase 1 (LSD1/KDM1A) inhibitors, a target implicated in oncology and neurodevelopmental disorders [1]. The (1R,2S) stereochemistry and the specific 1,5-dimethyl regioisomer pattern on the pyrazole ring distinguish this entity from both the parent trans-2-phenylcyclopropanamine (tranylcypromine) scaffold and alternative pyrazole substitution isomers. Commercial availability from multiple chemical suppliers confirms accessibility as a research tool or synthetic intermediate .

Stereochemistry (1R,2S) trans-cyclopropane
Pyrazole regioisomer 1,5-dimethyl substitution
Class context Arylcyclopropylamine LSD1 inhibitor scaffold

Generic Substitution Risk


Within the arylcyclopropanamine LSD1 inhibitor class, subtle variations in the heteroaryl substituent, regioisomerism, and absolute stereochemistry produce orders-of-magnitude differences in target potency and selectivity [1]. The trans-(1R,2S) configuration establishes a defined spatial relationship between the cyclopropane amine (which forms a covalent adduct with the FAD cofactor in LSD1) and the pyrazole ring that engages the substrate-binding pocket. Replacing the 1,5-dimethylpyrazol-4-yl group with a phenyl ring (tranylcypromine), a 1,3-dimethyl regioisomer, or a different heterocycle fundamentally alters the shape complementarity with the LSD1 active site, as demonstrated by structure-activity relationship (SAR) studies across multiple patent families [2]. Similarly, the cis-diastereomer ((1S,2S) or (1R,2R)) would project the amine and pyrazole vectors in a geometry inconsistent with the known pharmacophore, abrogating irreversible FAD-adduct formation. Absent direct comparative data for this specific compound, the extensive precedent from chemically proximal analogs dictates that generic substitution carries an unquantifiable but scientifically indefensible risk of total loss of target engagement [3].

Target compound
1,5-dimethylpyrazol-4-yl cyclopropanamine with defined (1R,2S) chirality
Phenyl analog (tranylcypromine)
Different heteroaryl shape; may not preserve binding-pocket complementarity
1,3-dimethyl regioisomer
Altered N-methyl geometry likely disrupts active-site interaction profile
Cis-diastereomer
Projection of amine and pyrazole vectors incompatible with reported pharmacophore
Generic replacement carries an unquantifiable risk of total loss of target engagement based on SAR precedent.

Quantitative Differentiation Evidence


LSD1 Comparator Data Gap

A systematic search of publicly available patent literature (Takeda WO2015156417, Oryzon US9469597, and related families), the ChEMBL database, PubMed-indexed SAR studies, and major vendor technical datasheets yielded no quantitative LSD1 inhibition IC₅₀ data, no selectivity data versus MAO-A/MAO-B, and no cellular or in vivo activity data for (1R,2S)-2-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine. By contrast, structurally related trans-2-phenylcyclopropanamine (tranylcypromine) is well-characterized (LSD1 IC₅₀ ≈ 14.8–58,000 nM depending on assay format), and optimized tranylcypromine derivatives such as ORY-1001 (iadademstat) and compounds 26b/29b achieve LSD1 IC₅₀ values of <20 nM and 11–17 nM, respectively, with defined selectivity over MAO-B [1] [2]. The 1,5-dimethylpyrazole-substituted cyclopropanamine scaffold is explicitly claimed as a preferred embodiment in multiple LSD1 inhibitor patents, indicating its structural rationale is grounded in proprietary medicinal chemistry programs; however, the corresponding activity data remain undisclosed in the public domain [3]. The absence of published quantitative comparator data means that no evidence-based claim of superiority, equipotency, or differentiated selectivity can be made at this time. Procurement decisions must therefore rely on the compound's defined stereochemical identity, its position within a validated chemotype, and its utility as a synthetic building block or reference standard rather than on demonstrated biological performance.

LSD1 Comparator Data
Data to verify
No publicly available IC₅₀, selectivity, or cellular activity data
Procurement must be justified by chiral identity and synthetic utility, not demonstrated biological differentiation.
Comparator data for tranylcypromine and iadademstat exist, but direct comparison cannot be performed.
LSD1 inhibitor cyclopropanamine SAR evidence gap

Application Scenarios


Chiral Reference Standard for LSD1 Methods

The defined (1R,2S) absolute configuration and trans-cyclopropane geometry make this compound suitable as a chiral reference standard for HPLC or SFC method development and validation in LSD1 inhibitor discovery programs. Its single-enantiomer identity enables calibration of chiral separation methods required for pharmacokinetic and stability studies of more advanced LSD1 inhibitors where stereochemical integrity is critical [1].

Pyrazole Regioisomer SAR Probe

The 1,5-dimethyl substitution pattern on the pyrazole ring represents a distinct regioisomeric state compared to 1,3-dimethyl or 1,4-dimethyl variants. This compound can serve as a structural probe to interrogate the tolerance of the LSD1 substrate-binding pocket for pyrazole N-methyl regioisomers, complementing established SAR series that have focused predominantly on phenyl, thiophene, and thiazole substituents [2].

Synthetic Intermediate for LSD1 Inhibitor Libraries

The primary amine handle and the pyrazole ring provide orthogonal derivatization points for library synthesis. The compound can be elaborated via reductive amination, amide coupling, or heterocycle fusion to generate focused compound libraries exploring LSD1 inhibition, MAO selectivity, or dual LSD1/HDAC pharmacology, leveraging the validated cyclopropanamine pharmacophore as a covalent FAD-binding warhead [1].

Application
Selection Property
Validation Focus
Chiral reference standard
Enantiomeric purity and stereochemical identity
Chiral HPLC/SFC method development for LSD1 inhibitor programs
Pyrazole regioisomer SAR probe
Regioisomeric purity (1,5-dimethyl vs. 1,3- or 1,4-)
Assessment of substrate-binding pocket tolerance for pyrazole N-methyl position
Synthetic intermediate for LSD1 libraries
Reactive amine and pyrazole handles for orthogonal derivatization
Elaboration to focused libraries; FAD-binding warhead validation
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